(R)-3-Aminohexan-1-ol (typically procured as its stable hydrochloride salt, CAS 68889-63-4) is an enantiopure 1,3-amino alcohol characterized by a six-carbon aliphatic chain and a defined (R)-stereocenter at the C3 position . In industrial and pharmaceutical synthesis, it functions as a highly specific bifunctional chiral synthon, providing both a nucleophilic amine and a primary hydroxyl group for orthogonal functionalization. Its primary procurement value lies in its ability to transfer precise stereochemical information into complex active pharmaceutical ingredients (APIs), particularly in the development of targeted immunomodulators and chiral coordination ligands [1]. Unlike racemic mixtures that require costly, yield-limiting downstream resolution, procuring the isolated (R)-enantiomer ensures immediate process compatibility and predictable pharmacological profiles in the final synthesized targets.
Substituting (R)-3-aminohexan-1-ol with its (S)-enantiomer, a racemic mixture, or a structural isomer like 2-aminohexan-1-ol introduces critical failures in both biological efficacy and catalytic performance [1]. In medicinal chemistry, the spatial orientation of the C3 side chain is strictly recognized by target receptors; for instance, swapping the (R)-enantiomer for the (S)-enantiomer in Toll-like receptor modulators alters the binding mode, completely shifting the selectivity profile and potentially inducing off-target toxicity [2]. Furthermore, attempting to substitute this 1,3-amino alcohol with a more common 1,2-amino alcohol alters the chelation geometry from a 6-membered to a 5-membered metallacycle, destroying the required steric pocket in asymmetric catalysis [3]. Finally, utilizing the free base instead of the hydrochloride salt severely compromises shelf-life and aqueous processability, leading to unpredictable reaction kinetics and batch-to-batch inconsistencies.
In the synthesis of pyrazolopyrimidine-based Toll-like receptor (TLR) modulators, the stereocenter at the amino alcohol side chain dictates target receptor selectivity. Substitution with the (R)-enantiomer of 3-aminohexan-1-ol results in a 21-fold loss of TLR7 potency compared to the (S)-enantiomer [1]. This dramatic shift effectively abolishes dual TLR7/8 agonism, rendering the (R)-enantiomer a critical precursor for generating selective TLR8 agonists without off-target TLR7-mediated interferon-alpha induction [2].
| Evidence Dimension | TLR7 Potency (In Vitro Activity) |
| Target Compound Data | (R)-3-Aminohexan-1-ol derivative (Selective TLR8 agonism) |
| Comparator Or Baseline | (S)-3-Aminohexan-1-ol derivative (Dual TLR7/8 agonism) |
| Quantified Difference | 21-fold reduction in TLR7 activity for the (R)-enantiomer, shifting selectivity toward TLR8. |
| Conditions | In vitro cellular assays for pyrazolopyrimidine TLR modulators. |
Procurement of the exact (R)-enantiomer is mandatory for pharmaceutical programs targeting selective TLR8 activation, as the (S)-enantiomer will cause off-target TLR7 toxicity.
Differentiating the (R)-enantiomer from the (S)-enantiomer or a racemic mixture is critical before initiating multi-step asymmetric synthesis. The (R)-3-aminohexan-1-ol hydrochloride exhibits a specific optical rotation of [α]D^25 = +24° (c=1, H2O), which is equal and opposite to the documented -24° of the (S)-enantiomer . This quantitative polarimetric baseline allows for rapid verification of enantiomeric excess (ee) without requiring complex chiral chromatography.
| Evidence Dimension | Specific Optical Rotation ([α]D^25) |
| Target Compound Data | +24° |
| Comparator Or Baseline | -24° ((S)-enantiomer) |
| Quantified Difference | 48° absolute difference in polarimetric reading. |
| Conditions | c=1 g/100 mL in H2O at 25°C. |
This provides a low-cost, definitive quality-control metric for procurement teams to validate batch stereochemical fidelity prior to accepting delivery.
(R)-3-Aminohexan-1-ol is commercially available as both a free base (CAS 64197-81-5) and a hydrochloride salt (CAS 68889-63-4). The free base is prone to atmospheric oxidation and requires stringent inert-gas storage, whereas the hydrochloride salt forms a stable, free-flowing crystalline solid . Furthermore, the HCl salt provides markedly superior aqueous solubility, which is critical for biphasic reaction setups or direct incorporation into aqueous biological assays without the need for harsh organic co-solvents.
| Evidence Dimension | Physical Stability and Processability |
| Target Compound Data | (R)-3-Aminohexan-1-ol hydrochloride (CAS 68889-63-4) |
| Comparator Or Baseline | (R)-3-Aminohexan-1-ol free base (CAS 64197-81-5) |
| Quantified Difference | HCl salt is a stable, highly water-soluble crystalline solid; free base is an oxidation-prone liquid. |
| Conditions | Standard ambient laboratory storage and aqueous media preparation. |
Procuring the hydrochloride salt minimizes degradation-related batch rejections and eliminates the need for specialized inert-atmosphere handling during scale-up.
As a chiral 1,3-amino alcohol, (R)-3-aminohexan-1-ol coordinates with transition metals (such as Ruthenium or Iridium) to form a 6-membered metallacycle. This contrasts with more common 1,2-amino alcohols (e.g., (R)-2-aminohexan-1-ol), which form tighter 5-membered chelate rings [1]. The expanded bite angle of the 6-membered ring alters the steric environment of the catalytic pocket, offering a distinct enantio-induction profile that can resolve substrates that fail to achieve high enantiomeric excess with standard 1,2-ligands.
| Evidence Dimension | Metallacycle Ring Size and Bite Angle |
| Target Compound Data | (R)-3-Aminohexan-1-ol (1,3-amino alcohol) |
| Comparator Or Baseline | (R)-2-Aminohexan-1-ol (1,2-amino alcohol) |
| Quantified Difference | Forms a 6-membered chelate ring vs. a 5-membered chelate ring. |
| Conditions | Transition metal complexation for asymmetric transfer hydrogenation. |
Selecting this specific 1,3-amino architecture provides process chemists with a critical tool for tuning catalytic enantioselectivity when standard 1,2-amino alcohol ligands underperform.
Where this compound is the right choice for generating targeted immunomodulators. The (R)-configuration prevents the 21-fold increase in TLR7 activity seen with the (S)-enantiomer, ensuring high target selectivity in immuno-oncology and antiviral drug pipelines [1].
Where this compound serves as a polarimetric benchmark. Its defined +24° specific rotation allows analytical laboratories to calibrate polarimeters and validate the enantiomeric excess of internally resolved 3-aminohexan-1-ol batches .
Where process chemists require an expanded catalytic bite angle. The 1,3-amino alcohol backbone is specifically procured to synthesize oxazine derivatives or Schiff bases that form 6-membered metallacycles, outperforming 1,2-amino alcohols in specific asymmetric transfer hydrogenations [2].
Where the hydrochloride salt form is mandatory. The high aqueous solubility and oxidative stability of the HCl salt make it the preferred choice for biphasic coupling reactions or direct biological screening, avoiding the handling complexities of the free base .